Ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a combination of fluorophenyl, imidazolidinone, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with ethyl propiolate and cinnamaldehyde in the presence of piperazine and p-toluenesulfonic acid in 1,2-dichloroethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which Ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity to certain proteins, while the imidazolidinone moiety may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate: Shares the fluorophenyl group but differs in the core structure, leading to different reactivity and applications.
1-Ethynyl-4-fluorobenzene: Contains the fluorophenyl group but lacks the imidazolidinone and benzoate moieties, resulting in distinct chemical properties and uses.
Uniqueness
Ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of functional groups, which confer specific reactivity and potential applications not shared by simpler analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H22FN3O5 |
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Molecular Weight |
439.4 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(4-fluorophenyl)-2,5-dioxo-3-prop-2-enylimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H22FN3O5/c1-3-13-26-19(21(29)27(23(26)31)18-11-7-16(24)8-12-18)14-20(28)25-17-9-5-15(6-10-17)22(30)32-4-2/h3,5-12,19H,1,4,13-14H2,2H3,(H,25,28) |
InChI Key |
SHXDFMDPZYLUIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC=C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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